molecular formula C16H19N3O B1614918 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde CAS No. 5499-70-7

3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde

Cat. No.: B1614918
CAS No.: 5499-70-7
M. Wt: 269.34 g/mol
InChI Key: MWITZAFBANDFML-UHFFFAOYSA-N
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Description

“3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C16H22N4 . It is related to the class of compounds known as pyrazoles .


Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “this compound”, often involves a multi-step process. For instance, one method involves the reaction of phenyl hydrazine with ethyl acetoacetate in the presence of glacial acetic acid and ethanol . Another method involves the acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C16H22N4 . The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been synthesized and evaluated as sphingosine kinase-1 (SphK1) inhibitors . The compounds were subjected to docking analysis and fluorescence quenching to evaluate their binding affinities .

Scientific Research Applications

Synthesis and Biological Screening

  • Fused Pyran Derivatives Synthesis

    This compound was used in synthesizing a novel combinatorial library of fused pyran derivatives, showing promising in vitro antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014).

  • Thiazolidine-2,4-diones Synthesis

    It was also utilized in creating a series of thiazolidine-2,4-diones, which displayed significant antibacterial and antifungal properties, especially against gram-positive bacteria and certain fungi (Aneja, Lohan, Arora, Sharma, & Aneja, 2011).

Structural and Characterization Studies

  • Structural Elucidation

    The compound played a role in the synthesis of various molecular structures, enabling detailed crystallographic analysis and understanding of molecular interactions (Kumar, Yathirajan, Manju, Kalluraya, Rathore, & Glidewell, 2019).

  • Crystal Structure Analysis

    It was also key in the preparation of derivatives whose crystal structures were determined, providing insights into molecular arrangements and interactions (Xu & Shi, 2011).

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity

    A variety of compounds synthesized using this chemical demonstrated antimicrobial activity, particularly against gram-positive bacteria and fungi, highlighting its potential in drug discovery (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).

  • Potential Anticancer Agents

    Research has also explored its use in creating compounds with cytotoxic activity against human cancer cell lines, indicating its potential in cancer treatment (Alam, Alam, Panda, & Rahisuddin, 2017).

Mechanism of Action

While the specific mechanism of action for “3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde” is not mentioned in the search results, related pyrazole derivatives have been studied for their inhibitory effects on sphingosine kinase-1 (SphK1), an enzyme involved in various diseases .

Future Directions

Pyrazole derivatives, including “3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde”, hold promise for future research due to their diverse biological activities . For instance, they have been studied for their potential as SphK1 inhibitors, which could have implications for the treatment of various diseases .

Properties

IUPAC Name

3-methyl-1-phenyl-5-piperidin-1-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-13-15(12-20)16(18-10-6-3-7-11-18)19(17-13)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWITZAFBANDFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N2CCCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351463
Record name 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5499-70-7
Record name 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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